4-O-methylsappanol

Description

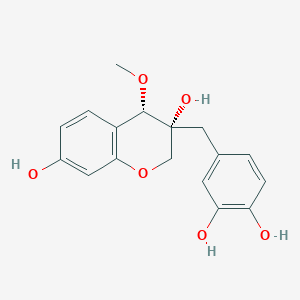

4-O-Methylsappanol (CAS: 104778-16-7) is a homoisoflavonoid predominantly isolated from the heartwood of Caesalpinia sappan L., a plant widely used in traditional medicine across Southeast Asia . Structurally, it features a chroman-4-one backbone with a 4-O-methyl group and a benzyl substituent, distinguishing it from related compounds like sappanol and brazilin . Its molecular weight is 318.321 g/mol, as confirmed by analytical data . This compound has garnered attention for its diverse pharmacological activities, including anti-melanogenic, antifungal, and neuroprotective effects .

Properties

IUPAC Name |

(3R,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-22-16-12-4-3-11(18)7-15(12)23-9-17(16,21)8-10-2-5-13(19)14(20)6-10/h2-7,16,18-21H,8-9H2,1H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDPKXQKOWHDNA-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-O-Methylsappanol can be isolated from the heartwood of Caesalpinia sappan using a combination of column chromatography and preparative high-performance liquid chromatography (prep-HPLC) . The process involves extracting the heartwood with methanol, followed by fractionation and purification to obtain the compound with high purity .

Industrial Production Methods: The use of advanced chromatographic techniques ensures the isolation of the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: 4-O-Methylsappanol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized forms of this compound, while substitution can introduce new functional groups, altering its chemical properties .

Scientific Research Applications

Chemistry: It serves as a valuable compound for studying the chemical properties and reactions of isoflavonoids.

Mechanism of Action

4-O-Methylsappanol exerts its effects primarily through the inhibition of melanin synthesis. It targets the melanogenesis pathway in human melanoma cells, leading to a reduction in melanin production . The compound interacts with key enzymes and proteins involved in the melanin synthesis pathway, thereby exerting its inhibitory effects .

Comparison with Similar Compounds

Structural Comparison with Related Homoisoflavonoids

Homoisoflavonoids from C. sappan share a chroman-4-one core but differ in substituents and methylation patterns:

Key structural insights :

- The absence of a C-3′ hydroxyl in 3′-deoxy-4-O-methylsappanol reduces polarity, which may influence receptor binding .

Pharmacological Activity Comparison

Anti-Melanogenic Activity

This compound suppresses melanin synthesis in HMV-II melanoma cells with an EC50 of 4.6 µM and 92% cell viability, outperforming sappanol (EC50 = 3.0 µM) but with lower cytotoxicity than 3′-deoxy-4-O-methylsappanol (EC50 = 4.6 µM, 92% viability) . Brazilin and protosappanin A lack reported anti-melanogenic effects.

Antifungal Activity

Cytotoxic and Neuroprotective Effects

- Cytotoxicity: this compound exhibits selective cytotoxicity against Hep G2 liver cancer cells , while brazilin targets lung, nasopharyngeal, and prostate cancers (IC50: 5–18 µM) .

Chemical Properties and Isolation Efficiency

| Compound | Solubility (MDMSO) | Purity via HSCCC (%) | Recovery Rate (%) |

|---|---|---|---|

| This compound | 10 µM | 90 | 93 |

| Brazilin | 10 µM | 85 | 85 |

| Sappanol | Not reported | Not reported | Not reported |

Isolation note: High-speed counter-current chromatography (HSCCC) efficiently separates this compound (90% purity) from C. sappan extracts, demonstrating superior scalability over silica gel methods .

Biological Activity

4-O-Methylsappanol, a phenolic compound derived from Caesalpinia sappan (sappan wood), has garnered attention for its potential biological activities, particularly in relation to melanin synthesis inhibition and other therapeutic effects. This article compiles various research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its chemical formula and is classified under the group of flavonoids. Its structure includes several hydroxyl groups that contribute to its biological properties.

Inhibition of Melanin Synthesis

One of the most significant biological activities of this compound is its ability to inhibit melanin synthesis. A study demonstrated that this compound showed a strong inhibitory effect on melanin production in cultured human melanoma cells (HMV-II) stimulated with forskolin. The effective concentration (EC50) for this compound was found to be 4.6 ± 0.7 µM, indicating its potency as a melanin synthesis inhibitor .

Table 1: Comparison of Melanin Inhibition Potency

| Compound | EC50 (µM) | IC50 (µM) |

|---|---|---|

| Brazilin | 3.0 ± 0.5 | 18.4 ± 0.8 |

| This compound | 4.6 ± 0.7 | 20.2 ± 0.8 |

| Sappanchalcone | Not specified | 72.0 ± 2.4 |

| Brazilein | Not specified | 33.8 ± 1.1 |

These findings suggest that both brazilin and this compound may serve as potential agents in cosmetic applications aimed at skin whitening and treating hyperpigmentation.

Cytotoxicity Assessment

The cytotoxic effects of various compounds isolated from sappan wood were also evaluated, with results indicating that while some compounds exhibited moderate cytotoxicity against HMV-II cells, the viability remained above acceptable levels at effective concentrations for melanin inhibition .

The mechanism by which this compound inhibits melanin synthesis involves the downregulation of tyrosinase-related proteins, particularly TYRP2 and tyrosinase itself, without affecting TYRP1 expression . This selective inhibition suggests a targeted approach to modulating melanin production.

Additional Biological Activities

Research indicates that compounds from sappan wood, including this compound, possess anti-inflammatory properties and may have potential applications in treating conditions like diabetic peripheral neuropathy (DPN). A systematic review highlighted that extracts from Caesalpinia sappan demonstrated hypoglycemic effects alongside anti-inflammatory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.